(1,4-Dimethyl-1H-indol-3-yl)-acetic acid (1,4-Dimethyl-1H-indol-3-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14005437
InChI: InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(6-11(14)15)7-13(10)2/h3-5,7H,6H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid

CAS No.:

Cat. No.: VC14005437

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 2-(1,4-dimethylindol-3-yl)acetic acid
Standard InChI InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(6-11(14)15)7-13(10)2/h3-5,7H,6H2,1-2H3,(H,14,15)
Standard InChI Key KEAFSGMLHWMNLC-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)N(C=C2CC(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name of this compound is 2-(1,4-dimethylindol-3-yl)acetic acid, reflecting its indole core substituted with methyl groups at positions 1 and 4 and an acetic acid side chain at position 3. The indole skeleton consists of a benzene ring fused to a pyrrole ring, with the methyl and acetic acid substituents influencing its electronic and steric properties.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
IUPAC Name2-(1,4-dimethylindol-3-yl)acetic acid
Canonical SMILESCC1=C2C(=CC=C1)N(C=C2CC(=O)O)C
InChI KeyKEAFSGMLHWMNLC-UHFFFAOYSA-N
PubChem CID67185016

The Standard InChI string (InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(6-11(14)15)7-13(10)2/h3-5,7H,6H2,1-2H3,(H,14,15)) encodes the compound’s connectivity and stereochemical details. The planar indole system and polar carboxylic acid group contribute to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic environments.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1,4-dimethyl-1H-indol-3-yl)-acetic acid typically involves multi-step organic reactions, often beginning with the formation of the indole core. A common approach utilizes the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions to form substituted indoles. For this compound, the steps may include:

  • Methylation: Introducing methyl groups at positions 1 and 4 of the indole precursor.

  • Side-Chain Addition: Attaching the acetic acid moiety via alkylation or condensation reactions.

  • Purification: Chromatographic techniques or recrystallization to isolate the final product.

While detailed protocols remain proprietary, analogous syntheses of methylated indole derivatives often employ reagents such as methyl iodide or dimethyl sulfate for alkylation and potassium tert-butoxide as a base .

Industrial Production

Commercial suppliers like Vulcanchem and CymitQuimica produce this compound in milligram to kilogram quantities, with purity levels exceeding 95% for research applications. Scaling the synthesis requires optimizing reaction conditions (e.g., temperature, solvent selection) to maximize yield and minimize byproducts.

Physicochemical Properties

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap/water
Eye ExposureUse safety goggles; rinse with saline
InhalationUse fume hood; wear N95 respirator

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